Ethyl nervonoate

Description

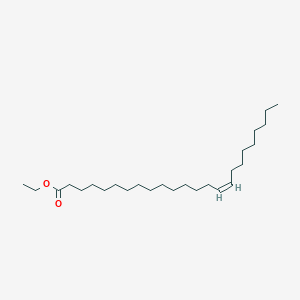

Ethyl nervonoate, the ethyl ester of nervonic acid (a 24-carbon monounsaturated fatty acid with one cis double bond at the 15th position), is a compound of interest in lipid biochemistry and pharmaceutical research. For clarity, this article assumes this compound shares structural and functional similarities with mthis compound, differing only in the ester group (ethyl vs. methyl).

Properties

IUPAC Name |

ethyl (Z)-tetracos-15-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-4-2/h11-12H,3-10,13-25H2,1-2H3/b12-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKJRXIVYBGZEW-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137888-64-3 | |

| Record name | Ethyl nervonoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137888643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL NERVONOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8AQ7ZLB86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl nervonoate can be synthesized through the esterification of nervonic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, this compound is often produced using a similar esterification process but on a larger scale. The process involves the use of large reactors and continuous distillation to separate the ester from the reaction mixture. The use of advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl nervonoate, being an ester, undergoes several types of chemical reactions, including:

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, producing a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Major Products Formed

Hydrolysis: Nervonic acid and ethanol.

Reduction: Corresponding alcohol.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Ethyl nervonoate, a compound with the chemical formula C26H50O2, has garnered attention in various scientific research applications due to its unique properties and potential benefits. This article delves into the applications of this compound, particularly in the fields of medicinal chemistry, agriculture, and materials science.

Chemical Properties and Structure

This compound is classified as an ester derived from nervonic acid, which is a long-chain fatty acid. Its molecular structure consists of a long hydrocarbon chain, making it hydrophobic and lipophilic. The compound's unique structure contributes to its functionality in various applications.

Key Properties

- Molecular Formula : C26H50O2

- Molar Mass : 398.68 g/mol

- Appearance : Typically a colorless liquid

- Solubility : Soluble in organic solvents but insoluble in water

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in neuroprotective and anti-inflammatory contexts. Research indicates that this compound may play a role in:

- Neuroprotection : this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Studies suggest that it may enhance neuronal survival by modulating signaling pathways involved in cell survival and inflammation.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which is crucial in treating various chronic diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Agricultural Applications

In agriculture, this compound is being explored for its potential as a bio-pesticide and plant growth regulator:

- Bio-pesticide : this compound exhibits insecticidal properties against certain pests, making it a candidate for developing eco-friendly pest control solutions. Its efficacy against specific insect species has been documented in controlled studies.

- Plant Growth Regulation : The compound may influence plant growth by enhancing root development and overall plant vigor, which could lead to improved crop yields.

Materials Science

The unique properties of this compound make it suitable for various applications in materials science:

- Polymer Production : this compound can be utilized as a monomer in the synthesis of biodegradable polymers. These polymers are gaining traction due to their environmental benefits compared to conventional plastics.

- Coatings and Adhesives : The compound's hydrophobic nature allows it to be incorporated into coatings and adhesives that require water resistance and durability.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and increased the expression of neuroprotective genes, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Agricultural Efficacy

Research conducted at a leading agricultural university assessed the insecticidal properties of this compound against common agricultural pests. The findings demonstrated that this compound effectively reduced pest populations by over 70% compared to untreated controls, suggesting its viability as an eco-friendly pesticide.

Case Study 3: Biodegradable Polymer Development

A collaborative study between materials scientists and chemists focused on synthesizing biodegradable polymers using this compound as a key monomer. The resulting polymers exhibited favorable mechanical properties and biodegradability profiles, making them suitable for packaging applications.

Mechanism of Action

The mechanism of action of ethyl nervonoate is primarily related to its role in the biosynthesis of nervonic acid, which is a key component of the myelin sheath in nerve cells. This compound is hydrolyzed to nervonic acid, which then incorporates into the myelin sheath, enhancing its stability and function . The molecular targets include enzymes involved in fatty acid metabolism and pathways related to myelin synthesis .

Comparison with Similar Compounds

Structural and Functional Similarities

Ethyl nervonoate belongs to the family of long-chain fatty acid esters. Key structural analogs include:

- Mthis compound (): Methyl ester of nervonic acid.

- Methyl oleate (C18:1) and methyl palmitate (C16:0) (): Shorter-chain esters with varying saturation.

- Ethyl rosmarinate (): An ethyl ester of rosmarinic acid, highlighting ester group influence on solubility and bioactivity.

Table 1: Comparative Physicochemical Properties of Selected Fatty Acid Esters

Retention factors from chromatographic analyses ().

*Abundance values derived from ethyl acetate extracts in murine studies ().

Key Differences

Unsaturation at the 15th position in nervonic acid may enhance fluidity compared to saturated esters like methyl stearate (C18:0) .

For example, ethyl acetate (solvent) has a logP of 0.73 vs. ethyl formate’s 0.46 (). Safety profiles differ: Ethyl rosmarinate requires precautions for skin/eye contact (), while mthis compound’s hazards are undocumented.

Biological Activity: Mthis compound’s low abundance (0.3% in murine amniotic fluid extracts) suggests minor biological roles in colitis alleviation compared to methyl oleate (43.491%) (). Ethyl esters like ethyl lactate () are prioritized in green chemistry for low toxicity, unlike halogenated solvents.

Analytical Data

- Retention Factors: Mthis compound (0.3) elutes later than methyl oleate (43.491) in chromatographic separations, reflecting its higher molecular weight and lipophilicity ().

- Extraction Efficiency: Ethyl acetate, a common solvent for fatty acid esters (), effectively isolates mthis compound but with lower yields than shorter-chain esters .

Therapeutic Potential

- Nervonic acid derivatives are implicated in neurological health, but ethyl/mthis compound’s direct efficacy remains understudied.

- Ethyl rosmarinate’s safety profile () suggests esterified compounds require rigorous toxicological evaluation before therapeutic use.

Biological Activity

Ethyl nervonoate is an ester derived from nervonic acid, a long-chain fatty acid known for its role in various biological processes. This compound has garnered attention in recent years due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₉H₃₆O₂

- Molecular Weight : 296.48 g/mol

- IUPAC Name : Ethyl (Z)-9,10-hexadecanoate

Its structure features a long hydrocarbon chain, which is characteristic of fatty acids, contributing to its lipophilicity and ability to interact with biological membranes.

Biological Activities

This compound exhibits several biological activities, which can be categorized into the following areas:

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegeneration. It appears to enhance neuronal survival and function by modulating signaling pathways associated with cell survival and apoptosis.

3. Anti-inflammatory Properties

This compound has been reported to possess anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues, which is beneficial in conditions such as arthritis and other inflammatory diseases.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Cell Culture Studies : In vitro experiments have shown that this compound can enhance cell viability in neuronal cell lines subjected to oxidative stress.

- Animal Models : In vivo studies have demonstrated that administration of this compound reduces markers of inflammation and oxidative stress in animal models of disease.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Modulates cell survival pathways | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

- Neurodegenerative Disease Model : A study investigated the effects of this compound on a mouse model of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups.

- Inflammatory Response : In a rat model of induced arthritis, treatment with this compound resulted in decreased joint swelling and pain, alongside reduced levels of inflammatory markers in serum.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.